molecular formula C7H5BrFNO2 B581644 3-Amino-5-bromo-2-fluorobenzoic acid CAS No. 1339056-03-9

3-Amino-5-bromo-2-fluorobenzoic acid

Cat. No.: B581644
CAS No.: 1339056-03-9
M. Wt: 234.024
InChI Key: MRTOTKCKUHHOLC-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-2-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring

Preparation Methods

The synthesis of 3-Amino-5-bromo-2-fluorobenzoic acid typically involves the bromination of 2-amino-3-fluorobenzoic acid. A common method includes dissolving 2-amino-3-fluorobenzoic acid in dichloromethane and adding N-bromosuccinimide at room temperature. The reaction mixture is stirred for a couple of hours to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-Amino-5-bromo-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination, palladium catalysts for coupling reactions, and various oxidizing or reducing agents for modifying the amino group. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-5-bromo-2-fluorobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 3-Amino-5-bromo-2-fluorobenzoic acid include:

Properties

IUPAC Name

3-amino-5-bromo-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTOTKCKUHHOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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